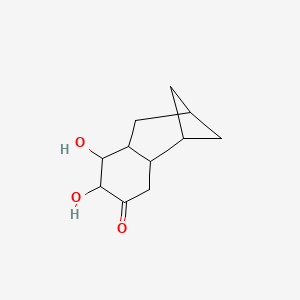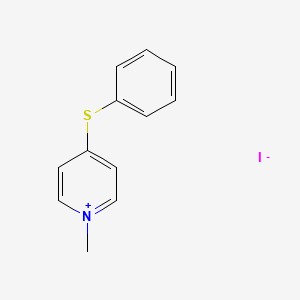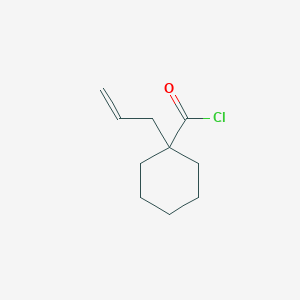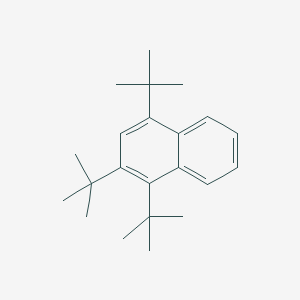![molecular formula C8H14O2 B14460513 6-Methyl-1,4-dioxaspiro[4.4]nonane CAS No. 69423-50-3](/img/structure/B14460513.png)
6-Methyl-1,4-dioxaspiro[4.4]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-1,4-dioxaspiro[4.4]nonane is a spiro compound characterized by a unique structure where a dioxane ring is fused to a cyclohexane ring. This compound is part of the broader class of spiroketals, which are known for their diverse biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,4-dioxaspiro[4.4]nonane typically involves the condensation of appropriate lactones with aliphatic compounds. One common method includes the reaction of γ-hydroxy carboxylic acids with sodium ethoxide to form a dilactone, which is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. The resulting acid is decarboxylated by refluxing with water or a dilute mineral acid .
Industrial Production Methods
Industrial production methods for spiro compounds like this compound often involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. The use of catalysts and controlled reaction environments are common to ensure consistency and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-1,4-dioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the spiroketal structure into more reduced forms, such as alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original spiro compound .
Applications De Recherche Scientifique
6-Methyl-1,4-dioxaspiro[4.4]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antibiotic, anti-anaphylactic, and antispasmodic properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized as a catalyst in polymer production and as an additive in the manufacture of rocket fuels.
Mécanisme D'action
The mechanism of action of 6-Methyl-1,4-dioxaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The spiroketal structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: A closely related compound with similar structural features but different substituents.
2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene: Another spiro compound used in diene synthesis.
Uniqueness
6-Methyl-1,4-dioxaspiro[4.4]nonane is unique due to its specific methyl substitution, which can influence its reactivity and biological activity compared to other spiro compounds. This uniqueness makes it a valuable compound for targeted research and applications .
Propriétés
Numéro CAS |
69423-50-3 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
9-methyl-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C8H14O2/c1-7-3-2-4-8(7)9-5-6-10-8/h7H,2-6H2,1H3 |
Clé InChI |
WDUKEYBANYJILV-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC12OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[dibutyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate](/img/structure/B14460456.png)

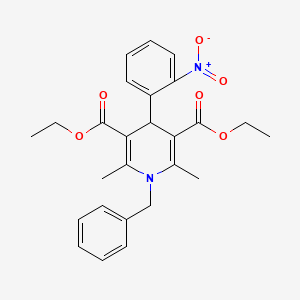

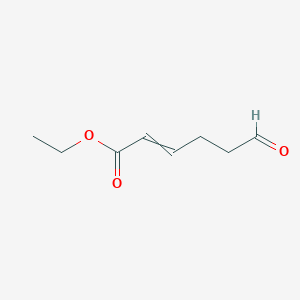

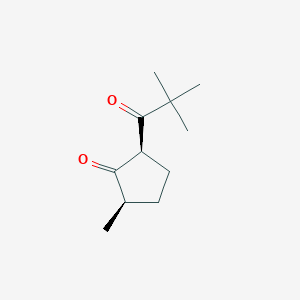
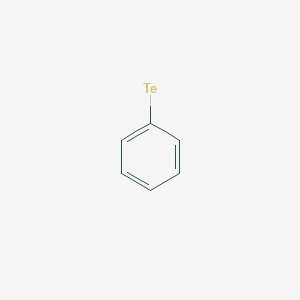
![N,N'-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine]](/img/structure/B14460500.png)
